molecular formula C15H24N2O4S B10877822 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10877822
M. Wt: 328.4 g/mol
InChI Key: SFVKDYJVJJSMRI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and an ethylsulfonyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3,4-Dimethoxybenzyl)piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethylsulfonyl group can be reduced to an ethylthio group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-Dimethoxybenzyl)-4-(ethylthio)piperazine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The ethylsulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy groups may contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives such as:

    1-Benzyl-4-(ethylsulfonyl)piperazine: Lacks the methoxy groups, which may result in different pharmacological properties.

    1-(3,4-Dimethoxybenzyl)piperazine: Lacks the ethylsulfonyl group, which may affect its lipophilicity and membrane permeability.

    1-(3,4-Dimethoxyphenyl)-4-(ethylsulfonyl)piperazine: Has a phenyl group instead of a benzyl group, potentially altering its binding affinity and selectivity.

The presence of both the methoxy and ethylsulfonyl groups in this compound makes it unique and may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-5-6-14(20-2)15(11-13)21-3/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

SFVKDYJVJJSMRI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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